molecular formula C16H17NO2 B12525896 Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate CAS No. 748777-09-5

Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate

Cat. No.: B12525896
CAS No.: 748777-09-5
M. Wt: 255.31 g/mol
InChI Key: IBRKRDZZXPCNPY-UHFFFAOYSA-N
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Description

Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate typically involves the condensation reaction between naphthalen-1-ylmethylamine and methyl 4-oxobutanoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to its amine and carbonyl precursors.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized derivatives such as naphthalen-1-ylmethylidene oxides.

    Reduction: The primary amine and methyl 4-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate involves its interaction with molecular targets through the imine group. This group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{(E)-[(phenyl)methylidene]amino}butanoate: Similar structure but with a phenyl group instead of a naphthyl group.

    Methyl 4-{(E)-[(2-naphthyl)methylidene]amino}butanoate: Similar structure with a different position of the naphthyl group.

Uniqueness

Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

748777-09-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 4-(naphthalen-1-ylmethylideneamino)butanoate

InChI

InChI=1S/C16H17NO2/c1-19-16(18)10-5-11-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,12H,5,10-11H2,1H3

InChI Key

IBRKRDZZXPCNPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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